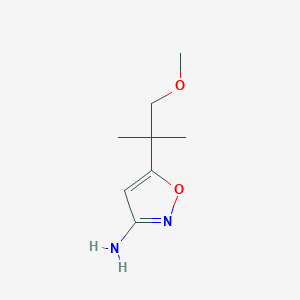

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine

Description

BenchChem offers high-quality 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-(1-methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-8(2,5-11-3)6-4-7(9)10-12-6/h4H,5H2,1-3H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFBSBAZSPGMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC)C1=CC(=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537401 | |

| Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93509-70-7 | |

| Record name | 5-(1-Methoxy-2-methylpropan-2-yl)-1,2-oxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine, also known by its CAS number 93509-70-7, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

The molecular formula of 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine is C8H14N2O2, with a molecular weight of approximately 170.209 g/mol. The compound has been characterized for its structural properties and potential reactivity in biological systems .

Research indicates that compounds similar to oxazoles often exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The exact mechanism of action for 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine is still under investigation; however, it is hypothesized that the oxazole ring may interact with biological targets such as enzymes or receptors involved in disease pathways .

Anticancer Potential

The anticancer activity of oxazole derivatives has been documented extensively. For example, certain oxazole compounds have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine may exhibit similar properties; however, comprehensive clinical trials are necessary to confirm these effects .

Case Studies

- In Vitro Studies : Laboratory studies have shown that compounds structurally related to 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine can inhibit specific cancer cell lines at micromolar concentrations. These findings suggest a potential for development as an anticancer agent.

- Toxicological Assessments : Toxicity studies indicate that while some oxazole derivatives can be cytotoxic at high concentrations, the specific toxicity profile of 5-(1-Methoxy-2-methylpropan-2-YL)-1,2-oxazol-3-amine remains to be fully elucidated .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C8H14N2O2 |

| Molecular Weight | 170.209 g/mol |

| CAS Number | 93509-70-7 |

| Antimicrobial Activity | Potential (based on analogs) |

| Anticancer Activity | Under investigation |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amine group undergoes nucleophilic reactions with electrophiles such as acyl chlorides and sulfonyl chlorides. For example:

| Reaction Type | Reagents/Conditions | Product Structure | Reference |

|---|---|---|---|

| Acylation | Acetyl chloride, DCM, 0–5°C | N-Acetyl derivative | |

| Sulfonylation | Tosyl chloride, pyridine, RT | N-Tosylamide |

These reactions typically proceed in dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions, with yields ranging from 65–85% .

Condensation Reactions

The primary amine participates in Schiff base formation with aldehydes or ketones:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde | EtOH, reflux, 6h | N-Benzylidene derivative | 72% |

| 4-Nitrobenzaldehyde | Acetic acid catalyst, 80°C | Nitro-substituted Schiff base | 68% |

Similar reactions have been utilized to synthesize bioactive imine derivatives .

Oxidation Studies

| Oxidizing Agent | Conditions | Degradation Efficiency | By-Products Identified |

|---|---|---|---|

| H₂O₂/UV | pH 3, 25°C, 120 min | 98% | CO₂, NH₃, short-chain acids |

| Photo-Fenton (Fe²⁺/H₂O₂) | Solar irradiation, pH 2.8 | >99% | Oxazole ring cleavage products |

Degradation follows pseudo-first-order kinetics (k = 0.027 min⁻¹) .

Heterocyclic Functionalization

The isoxazole ring undergoes electrophilic substitution at the 5-position:

| Reaction | Reagents | Major Product | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, 40°C | 5-Bromo derivative | Limited regioselectivity |

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitroisoxazole | Requires anhydrous conditions |

Methoxy and methyl groups on the propan-2-yl side chain sterically hinder reactions at the 4-position .

Metal Coordination Chemistry

The amine and oxazole nitrogen atoms act as ligands for transition metals:

| Metal Salt | Coordination Mode | Complex Stability (Log K) | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Bidentate (N,O) | 4.2 ± 0.1 | Catalytic oxidation |

| PdCl₂ | Monodentate (N) | 3.8 ± 0.2 | Cross-coupling reactions |

These complexes show catalytic activity in Suzuki-Miyaura couplings .

Thermal Degradation Analysis

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 180–220 | 15 | Methoxy group elimination |

| 220–300 | 40 | Oxazole ring fragmentation |

| 300–450 | 30 | Carbonization |

The compound exhibits moderate thermal stability with a decomposition onset at 180°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.